molecular formula C9H7F4NO2 B1334698 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate CAS No. 200876-83-1

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate

Cat. No. B1334698
M. Wt: 237.15 g/mol
InChI Key: SJGCLODTAXBKGC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate (TFC) is an organofluorine compound that has been used in a variety of applications due to its unique properties. It is a versatile compound that has been used in the synthesis of other compounds, as well as in scientific research applications.

Scientific Research Applications

Synthesis and Binding Properties

  • A study reported the synthesis of N-substituted 3-(4-fluorophenyl)tropane derivatives, including the use of 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate. These compounds showed binding characteristics similar to cocaine, with some demonstrating higher affinity at cocaine recognition sites (Milius et al., 1991).

Analytical Techniques

  • A high-performance liquid chromatographic technique using post-column fluorometric labeling was developed for determining carbamate insecticides. This method showed high resolution, sensitivity, and selectivity, crucial for detecting multicarbamate insecticide residues (Krause, 1979).

Radiopharmaceutical Applications

  • Research on synthesizing 4-[18F]fluorophenylurea derivatives as model compounds involved carbamate-4-nitrophenylesters, demonstrating potential applications in radiopharmaceuticals (Olma et al., 2006).

Prodrug Development

  • The synthesis of carbamate analogues of 2,5-bis(4-amidinophenyl)furan was explored as potential prodrugs against Pneumocystis carinii pneumonia. The 4-fluorophenyl carbamate showed notable anti-PCP activity (Rahmathullah et al., 1999).

Organic Synthesis

  • A study on palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters showed significant implications for drug design, particularly for incorporating fluorinated moieties into organic molecules (Zhao & Hu, 2012).

Photoredox Catalysis

  • Research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds highlighted the significance of trifluoromethyl groups in pharmaceuticals and agrochemicals. This work explored efficient and selective radical fluoromethylation reactions (Koike & Akita, 2016).

Chiral Discrimination

  • A study achieved the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The retention of the enantiomers was influenced by weak hydrogen bonds and other interactions, including inclusion in the amylose carbamate chains (Bereznitski et al., 2002).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGCLODTAXBKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate

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